
Paulomycin B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Paulomycin B is a glycosylated antibiotic compound produced by various Streptomyces species, including Streptomyces paulus and Streptomyces albus . It features a unique paulic acid moiety and is part of the paulomycin complex, which also includes paulomycin A and E . This compound is known for its antibacterial properties and has been the subject of extensive research due to its potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions: Paulomycin B is biosynthesized through a complex pathway involving multiple enzymes. The biosynthesis starts from chorismate and involves the incorporation of two deoxysugar moieties: D-allose and L-paulomycose . Key enzymes in this pathway include glycosyltransferases, acyltransferases, aminotransferases, and sulfotransferases . The biosynthetic gene clusters responsible for paulomycin production have been identified and characterized in Streptomyces paulus and Streptomyces albus .
Industrial Production Methods: Industrial production of this compound involves the cultivation of high-producing Streptomyces strains under optimized conditions. Genetic engineering techniques, such as the expression of activator-encoding genes, have been employed to enhance the yield of this compound . Fermentation processes are carefully controlled to maximize the production of the desired compound .
化学反应分析
Types of Reactions: Paulomycin B undergoes various chemical reactions, including glycosylation, acylation, and oxidation . The compound’s structure allows for modifications at specific sites, leading to the formation of derivatives with altered biological activities .
Common Reagents and Conditions: Common reagents used in the chemical modification of this compound include glycosyltransferases for glycosylation and acyltransferases for acylation . Reaction conditions typically involve controlled pH, temperature, and the presence of cofactors required for enzyme activity .
Major Products Formed: Major products formed from the chemical reactions of this compound include various glycosylated and acylated derivatives. These derivatives have been studied for their enhanced or altered antibacterial properties .
科学研究应用
Chemistry: In chemistry, paulomycin B serves as a model compound for studying glycosylation and acylation reactions. Its unique structure provides insights into the biosynthesis of complex natural products .
Biology: In biology, this compound is used to study the mechanisms of antibiotic resistance and the interactions between antibiotics and bacterial cells . It has also been employed in research on bacterial biosynthetic pathways .
Medicine: In medicine, this compound is investigated for its potential as an antibacterial agent. Its effectiveness against various bacterial strains makes it a promising candidate for the development of new antibiotics .
Industry: In the pharmaceutical industry, this compound is explored for its potential use in drug development. Its unique structure and biological activity make it a valuable compound for creating novel therapeutic agents .
作用机制
Paulomycin B exerts its antibacterial effects by targeting bacterial cell walls and inhibiting cell wall synthesis . The compound binds to specific enzymes involved in the biosynthesis of peptidoglycan, a critical component of bacterial cell walls . This binding disrupts the normal function of these enzymes, leading to the inhibition of cell wall formation and ultimately causing bacterial cell death .
相似化合物的比较
属性
CAS 编号 |
81988-76-3 |
|---|---|
分子式 |
C33H44N2O17S |
分子量 |
772.8 g/mol |
IUPAC 名称 |
(3S)-3-[(2R,3R,4S,5R,6R)-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-5-[(1S)-1-(2-methylpropanoyloxy)ethyl]oxan-2-yl]oxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C33H44N2O17S/c1-8-17(35-12-53)31(43)52-25-19(11-47-16(6)36)50-28(32(44)10-18(37)23(34)22(27(32)39)29(40)41)24(38)26(25)51-21-9-20(46-7)33(45,14(4)48-21)15(5)49-30(42)13(2)3/h8,13-15,19-21,24-26,28,34,38-39,44-45H,9-11H2,1-7H3,(H,40,41)/b17-8-,34-23?/t14-,15-,19+,20-,21-,24+,25+,26-,28+,32+,33-/m0/s1 |
InChI 键 |
MXSSKXQZXUFIJA-HDAXSHDCSA-N |
手性 SMILES |
C/C=C(/C(=O)O[C@@H]1[C@H](O[C@H]([C@@H]([C@@H]1O[C@H]2C[C@@H]([C@]([C@@H](O2)C)([C@H](C)OC(=O)C(C)C)O)OC)O)[C@]3(CC(=O)C(=N)C(=C3O)C(=O)O)O)COC(=O)C)\N=C=S |
规范 SMILES |
CC=C(C(=O)OC1C(OC(C(C1OC2CC(C(C(O2)C)(C(C)OC(=O)C(C)C)O)OC)O)C3(CC(=O)C(=N)C(=C3O)C(=O)O)O)COC(=O)C)N=C=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


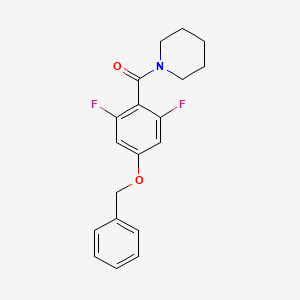
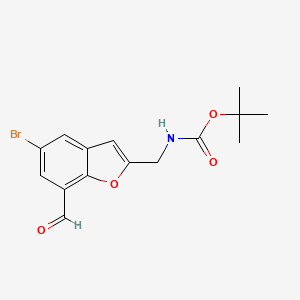



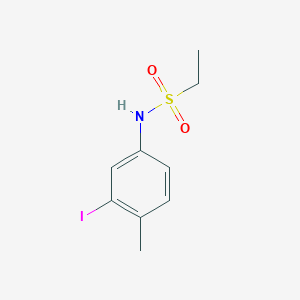
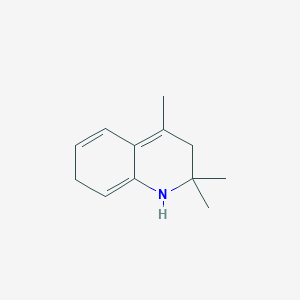

![Ethyl 3-{[(3-bromophenyl)carbamoyl]amino}benzoate](/img/structure/B14764487.png)

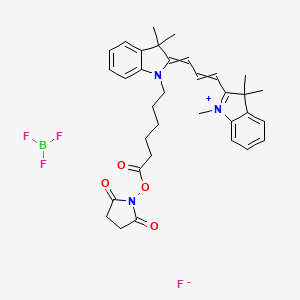
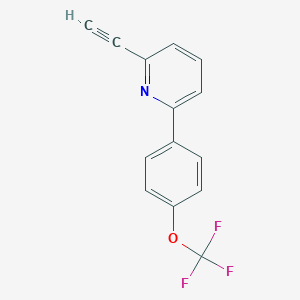
![9-(4-Hydroxyphenyl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one](/img/structure/B14764501.png)
![5-Bromo-2-[3-(trifluoromethyl)-5-pyrazolyl]pyridine](/img/structure/B14764503.png)
